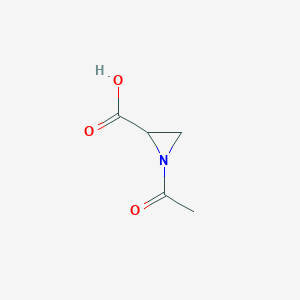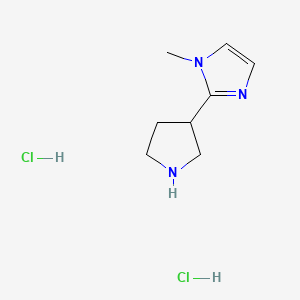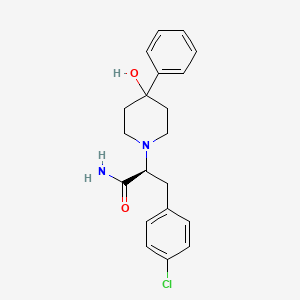
(2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds of this class are often studied for their potential pharmacological properties, including analgesic and anti-inflammatory effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Hydroxylation: Introduction of the hydroxyl group can be done using oxidation reactions.
Amidation: The final step involves the formation of the amide bond, typically through condensation reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology
Research may focus on its interactions with biological molecules and potential as a biochemical probe.
Medicine
Industry
The compound may be used in the development of pharmaceuticals or as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of (2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide would depend on its specific biological targets. Typically, such compounds may interact with receptors or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
(2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide: can be compared with other piperidine derivatives like:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and potential pharmacological properties, which may differ from other piperidine derivatives.
属性
分子式 |
C20H23ClN2O2 |
|---|---|
分子量 |
358.9 g/mol |
IUPAC 名称 |
(2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C20H23ClN2O2/c21-17-8-6-15(7-9-17)14-18(19(22)24)23-12-10-20(25,11-13-23)16-4-2-1-3-5-16/h1-9,18,25H,10-14H2,(H2,22,24)/t18-/m0/s1 |
InChI 键 |
DZIRXMVFTJPICP-SFHVURJKSA-N |
手性 SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)[C@@H](CC3=CC=C(C=C3)Cl)C(=O)N |
规范 SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C(CC3=CC=C(C=C3)Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


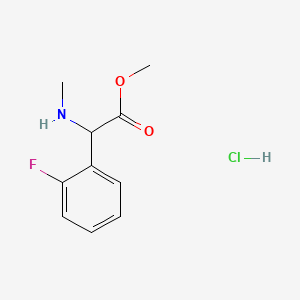
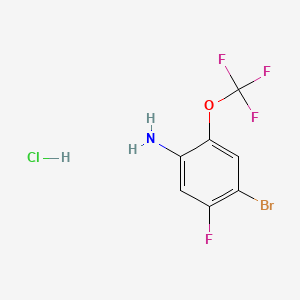

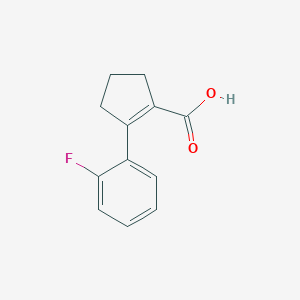
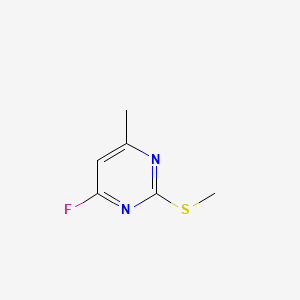
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
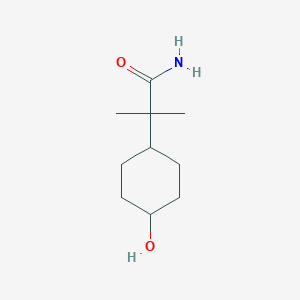
![1-Fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13466817.png)


![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate](/img/structure/B13466829.png)
![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)
